1,2-Benzisothiazole-3-carboxylic acid, 7-chloro-
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Overview
Description
1,2-Benzisothiazole-3-carboxylic acid, 7-chloro- is a heterocyclic compound that belongs to the benzisothiazole family. This compound is characterized by the presence of a benzene ring fused with an isothiazole ring, with a carboxylic acid group at the 3-position and a chlorine atom at the 7-position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1,2-Benzisothiazole-3-carboxylic acid, 7-chloro- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzenethiol with chloroacetic acid under acidic conditions can lead to the formation of the desired compound. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
1,2-Benzisothiazole-3-carboxylic acid, 7-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The chlorine atom at the 7-position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides, aryl halides, and organometallic reagents.
Condensation: The carboxylic acid group can participate in condensation reactions to form esters, amides, or anhydrides.
Major products formed from these reactions include sulfoxides, sulfones, thiols, amines, esters, amides, and anhydrides.
Scientific Research Applications
1,2-Benzisothiazole-3-carboxylic acid, 7-chloro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in the development of new pharmaceuticals and agrochemicals.
Medicine: Due to its biological activities, 1,2-Benzisothiazole-3-carboxylic acid, 7-chloro- is investigated for its potential therapeutic applications. It is studied for its role in treating infections, cancer, and other diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Benzisothiazole-3-carboxylic acid, 7-chloro- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its antimicrobial activity is attributed to its ability to interfere with the synthesis of essential biomolecules in microorganisms. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparison with Similar Compounds
1,2-Benzisothiazole-3-carboxylic acid, 7-chloro- can be compared with other similar compounds, such as:
1,2-Benzisothiazole-3-carboxylic acid: Lacks the chlorine atom at the 7-position, which may result in different reactivity and biological activity.
1,2-Benzisoxazole-3-carboxylic acid: Contains an oxygen atom instead of sulfur in the isothiazole ring, leading to different chemical properties and applications.
1,2-Benzothiazole-3-carboxylic acid: Similar structure but lacks the chlorine atom, which can affect its chemical reactivity and biological activity.
The presence of the chlorine atom at the 7-position in 1,2-Benzisothiazole-3-carboxylic acid, 7-chloro- makes it unique and may enhance its reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
7-chloro-1,2-benzothiazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-5-3-1-2-4-6(8(11)12)10-13-7(4)5/h1-3H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIPHZZPFDETRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SN=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50789-17-8 |
Source
|
Record name | 7-chloro-1,2-benzothiazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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